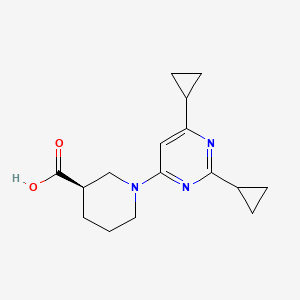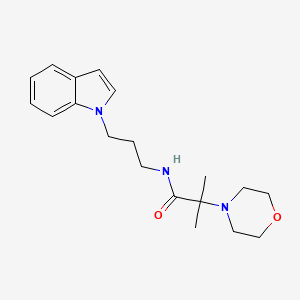
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-55940 binds to the cannabinoid receptors in the brain and produces effects similar to those of natural cannabinoids.
科学研究应用
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has also been studied for its potential in treating various diseases, including multiple sclerosis, epilepsy, and cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has been studied for its potential in treating drug addiction and withdrawal symptoms.
作用机制
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid binds to the cannabinoid receptors in the brain and produces effects similar to those of natural cannabinoids. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid activates the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. CB1 activation produces analgesic and anti-inflammatory effects, while CB2 activation produces anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid produces various biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has also been shown to modulate the immune system, reducing inflammation and promoting tissue repair.
实验室实验的优点和局限性
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has several advantages and limitations for lab experiments. Its ability to selectively activate the CB1 and CB2 receptors makes it a valuable tool for studying the endocannabinoid system. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has also been used to study the role of the endocannabinoid system in various diseases, including cancer and neurodegenerative diseases. However, the high cost of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid and its low yield make it difficult to produce in large quantities, which limits its use in some experiments.
未来方向
There are several future directions for research on (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid. One area of research is the development of more cost-effective synthesis methods to produce (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid in larger quantities. Another area of research is the investigation of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid's potential in treating various diseases, including cancer, neurodegenerative diseases, and drug addiction. Additionally, more studies are needed to fully understand the mechanism of action of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid and the endocannabinoid system. Overall, (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has significant potential for therapeutic applications, and further research is needed to fully explore its potential.
合成方法
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is synthesized through a multi-step process. The first step involves the synthesis of 2,6-dicyclopropylpyrimidin-4-amine, which is then reacted with piperidine-3-carboxylic acid to form (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid. The final product is purified through a series of chromatographic techniques. The synthesis of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is challenging, and the yield is low, which makes it a costly compound to produce.
属性
IUPAC Name |
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)12-2-1-7-19(9-12)14-8-13(10-3-4-10)17-15(18-14)11-5-6-11/h8,10-12H,1-7,9H2,(H,20,21)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSCRUSXCHQACA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenoxy)-2-methylpropanamide](/img/structure/B7682956.png)
![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)




![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B7683047.png)
